An In-depth Technical Guide to 1-(Azetidin-3-yl)azetidin-3-ol: Properties, Synthesis, and Medicinal Chemistry Potential
An In-depth Technical Guide to 1-(Azetidin-3-yl)azetidin-3-ol: Properties, Synthesis, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1] This guide delves into the chemical properties of a specific, yet underexplored, derivative: 1-(azetidin-3-yl)azetidin-3-ol. This bis-azetidine scaffold presents a unique combination of a secondary alcohol and two secondary amine functionalities constrained within a compact framework. Herein, we provide a comprehensive analysis of its structure, a plausible synthetic pathway derived from established methodologies, a review of its expected reactivity, and a perspective on its potential applications in drug discovery. While a complete experimental dataset for this exact molecule is not extensively documented in publicly accessible literature, this guide synthesizes available information on analogous structures to offer a robust technical overview for researchers in the field.
Introduction: The Azetidine Scaffold in Drug Design
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in drug discovery. Their inherent ring strain and conformational rigidity provide a means to fine-tune the spatial arrangement of substituents, often leading to enhanced binding affinity and selectivity for biological targets.[2] The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and cell permeability, making it an attractive bioisostere for other cyclic and acyclic moieties.[1][3] Notable examples of FDA-approved drugs containing the azetidine core underscore its significance in contemporary pharmaceutical development.
This guide focuses on the specific bis-azetidine structure, 1-(azetidin-3-yl)azetidin-3-ol, which features two interconnected azetidine rings. This unique arrangement offers multiple points for diversification and the potential for developing novel ligands that can span distinct binding pockets within a target protein.
Physicochemical and Spectroscopic Properties
Based on available data from commercial suppliers and computational models, the fundamental properties of 1-(azetidin-3-yl)azetidin-3-ol are summarized below. It is important to note that a complete, experimentally verified dataset is not widely published.
Table 1: Physicochemical Properties of 1-(Azetidin-3-yl)azetidin-3-ol
| Property | Value | Source |
| CAS Number | 1257293-85-8 | [4] |
| Molecular Formula | C₆H₁₂N₂O | [4] |
| Molecular Weight | 128.17 g/mol | [4] |
| Appearance | Reported as a liquid | [4] |
| Purity | ≥95.0% (typical for commercial samples) | [4] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų (computed for a similar isomer) | [5] |
| logP | -0.9752 (computed for a similar isomer) | [5] |
| Hydrogen Bond Donors | 2 (computed for a similar isomer) | [5] |
| Hydrogen Bond Acceptors | 3 (computed for a similar isomer) | [5] |
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of any chemical entity. While a full dataset for 1-(azetidin-3-yl)azetidin-3-ol is not publicly available, a proton nuclear magnetic resonance (¹H NMR) spectrum has been reported.[6]
¹H NMR Spectroscopy:
The ¹H NMR spectrum is a key analytical tool for structure elucidation. The reported spectrum for 1-(azetidin-3-yl)azetidin-3-ol provides valuable information about the proton environment in the molecule.[6] A detailed interpretation would require the actual spectral data, but one can predict the expected regions for the proton signals based on the structure and data from analogous compounds.
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Azetidine Ring Protons: The methylene protons on the azetidine rings are expected to appear as complex multiplets in the upfield region of the spectrum, typically between δ 2.5 and 4.0 ppm. The diastereotopic nature of these protons often leads to complex splitting patterns.
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CH-OH Proton: The proton on the carbon bearing the hydroxyl group is anticipated to be a multiplet, likely in the region of δ 4.0-4.5 ppm.
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OH and NH Protons: The hydroxyl and amine protons are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration. They are exchangeable with D₂O.
Other Spectroscopic Techniques (Predicted):
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show distinct signals for the four unique carbon environments in the molecule. The carbon attached to the hydroxyl group would appear in the range of δ 60-70 ppm, while the other azetidine carbons would be found further upfield.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H and C-N stretching vibrations would also be present.
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Mass Spectrometry (MS): Mass spectral analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 128 or 129, respectively, confirming the molecular weight.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves the nucleophilic substitution of a suitably protected 3-halo- or 3-sulfonyloxy-azetidine with azetidin-3-ol, followed by deprotection.
Applications in Drug Discovery
The bis-azetidine scaffold of 1-(azetidin-3-yl)azetidin-3-ol holds significant potential in medicinal chemistry for several reasons:
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Vectorial Diversity: The presence of three distinct functional groups (two secondary amines and one secondary alcohol) at different positions on the rigid scaffold allows for the generation of diverse libraries of compounds with well-defined three-dimensional shapes.
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Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against various biological targets. Its low molecular weight and multiple points for elaboration make it an ideal starting point for fragment-to-lead campaigns.
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PROTACs and Molecular Glues: The ability to functionalize the molecule at multiple sites makes it a potential linker component in the design of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules. Azetidin-3-ol hydrochloride itself is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. [7]* CNS-Targeted Agents: The physicochemical properties of azetidines, such as improved solubility and reduced lipophilicity compared to larger rings, can be advantageous for designing drugs that need to cross the blood-brain barrier.
Conclusion
1-(Azetidin-3-yl)azetidin-3-ol is a structurally intriguing molecule that combines the desirable features of the azetidine scaffold with the versatility of a bis-heterocyclic system. While a comprehensive experimental characterization is yet to be widely published, this guide provides a solid foundation for researchers interested in this compound. The proposed synthetic strategies, based on established chemical principles, offer a clear path to its preparation. The inherent reactivity of its functional groups opens up a wide array of possibilities for chemical modification, making it a valuable building block for the synthesis of novel small molecules with potential therapeutic applications. As the demand for new chemical entities with improved drug-like properties continues to grow, scaffolds such as 1-(azetidin-3-yl)azetidin-3-ol are poised to play an increasingly important role in the future of drug discovery.
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(Note: Image is a representative structure)